N-[1-(2-methoxy-5-methylbenzenesulfonyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine
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Overview
Description
N-[1-(2-methoxy-5-methylbenzenesulfonyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine is a complex organic compound that features a piperidine ring, a pyrimidine ring, and a methoxy-methylbenzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-methoxy-5-methylbenzenesulfonyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine typically involves multiple steps, including the formation of the piperidine and pyrimidine rings, followed by the introduction of the methoxy-methylbenzenesulfonyl group. Common synthetic routes may involve:
Formation of Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Formation of Pyrimidine Ring: This often involves condensation reactions between suitable amines and carbonyl compounds.
Introduction of Methoxy-Methylbenzenesulfonyl Group: This step may involve sulfonylation reactions using reagents like methoxy-methylbenzenesulfonyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-methoxy-5-methylbenzenesulfonyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing nitro groups to amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the piperidine ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (for electrophilic substitution) or nucleophiles like amines or thiols can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-[1-(2-methoxy-5-methylbenzenesulfonyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific receptors or enzymes.
Biological Studies: The compound can be used to study its effects on biological systems, including its potential as an anti-inflammatory, antiviral, or anticancer agent.
Industrial Applications: It may be used in the synthesis of other complex organic molecules or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[1-(2-methoxy-5-methylbenzenesulfonyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-[1-(2-methoxy-5-methylbenzenesulfonyl)piperidin-4-yl]-N-methylcyclopropanecarboxamide: This compound shares a similar structure but differs in the position of the piperidine ring and the presence of a cyclopropane carboxamide group.
Piperidine Derivatives: Various piperidine derivatives have been studied for their pharmacological properties and can serve as points of comparison.
Uniqueness
N-[1-(2-methoxy-5-methylbenzenesulfonyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine is unique due to its specific combination of functional groups and rings, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C19H26N4O3S |
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Molecular Weight |
390.5 g/mol |
IUPAC Name |
N-[1-(2-methoxy-5-methylphenyl)sulfonylpiperidin-3-yl]-N,5-dimethylpyrimidin-2-amine |
InChI |
InChI=1S/C19H26N4O3S/c1-14-7-8-17(26-4)18(10-14)27(24,25)23-9-5-6-16(13-23)22(3)19-20-11-15(2)12-21-19/h7-8,10-12,16H,5-6,9,13H2,1-4H3 |
InChI Key |
CCERCGBUXMWOTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCC(C2)N(C)C3=NC=C(C=N3)C |
Origin of Product |
United States |
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